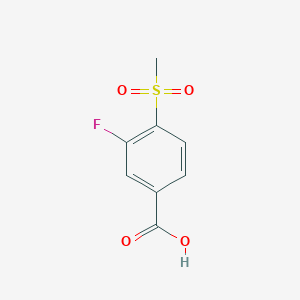

3-Fluoro-4-(methylsulfonyl)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Contemporary Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, found in numerous natural products and serving as essential precursors in the synthesis of a wide range of commercially important compounds. nih.govpreprints.orgijcrt.orgresearchgate.net The basic structure of a phenyl ring attached to a carboxylic acid group provides a versatile platform for chemical modification. preprints.orgresearchgate.net This versatility has led to the development of a vast library of benzoic acid derivatives with diverse applications, including their use as food preservatives, in the synthesis of dyes, and, most notably, in the pharmaceutical industry. nih.govijcrt.org Many successful drugs, such as furosemide (B1674285) and bumetanide, are built upon a benzoic acid scaffold, highlighting the enduring importance of this class of compounds in medicinal chemistry. preprints.orgresearchgate.netnih.gov The continuous exploration of new benzoic acid derivatives is a testament to their fundamental role in the quest for novel materials and therapeutics. nih.gov

Significance of Fluorinated and Sulfonyl-Containing Aromatic Compounds

The introduction of fluorine atoms and sulfonyl groups into aromatic systems profoundly influences their physicochemical and biological properties, making such compounds highly valuable in modern chemistry. numberanalytics.comnih.govresearchgate.netsioc-journal.cn

Fluorinated Aromatic Compounds: The presence of fluorine, the most electronegative element, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnih.govchimia.ch This has made aromatic fluorination a critical strategy in drug discovery, leading to the development of more potent and safer pharmaceuticals, including anticancer agents and antibiotics. numberanalytics.comnumberanalytics.com In materials science, fluorinated aromatics contribute to the creation of advanced polymers and materials with enhanced thermal stability and chemical resistance. numberanalytics.comresearchgate.net

Sulfonyl-Containing Aromatic Compounds: The sulfonyl group is another key functional group in medicinal chemistry, recognized for its ability to modulate a molecule's solubility, polarity, and metabolic stability. sioc-journal.cntandfonline.com Sulfonyl-containing compounds, particularly sulfonamides, have a long history of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govtandfonline.comresearchgate.net This functional group can act as a bioisostere for other groups like carbonyls and carboxyls, and its ability to form hydrogen bonds often enhances binding to target proteins. sioc-journal.cn

The combination of both fluorine and a sulfonyl group in a single aromatic molecule, as seen in 3-Fluoro-4-(methylsulfonyl)benzoic acid, offers a unique set of properties that are of great interest to researchers seeking to fine-tune molecular characteristics for specific applications.

Overview of Research Trajectories for this compound

Research involving this compound primarily revolves around its use as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The strategic placement of the fluoro, methylsulfonyl, and carboxylic acid groups on the benzene (B151609) ring makes it a versatile building block. The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation and esterification. The fluoro and methylsulfonyl groups, in turn, influence the reactivity of the aromatic ring and the properties of the final products.

A significant area of investigation is its application in the development of inhibitors for various enzymes. The specific stereoelectronic properties imparted by the fluorine and sulfonyl moieties can lead to enhanced binding affinity and selectivity for target proteins. While detailed research findings are often proprietary or published within specific medicinal chemistry studies, the recurring appearance of this compound as a starting material underscores its importance in the pipeline of drug discovery and development.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 185945-88-4 | sigmaaldrich.comsigmaaldrich.comalchempharmtech.com |

| Molecular Formula | C8H7FO4S | sigmaaldrich.comuni.lu |

| Molecular Weight | 218.21 g/mol | sigmaaldrich.com |

| Physical Form | Solid, Powder | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | QJHFDGZWRWQZCR-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.comuni.lu |

Interactive Data Table: Related Isomers

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| 4-Fluoro-3-(methylsulfonyl)benzoic acid | 10680315 | C8H7FO4S | 4-fluoro-3-methylsulfonylbenzoic acid |

| Methyl 4-fluoro-3-(methylsulfonyl)benzoate | 160819-39-6 | C9H9FO4S | methyl 4-fluoro-3-methylsulfonylbenzoate |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHFDGZWRWQZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650213 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185945-88-4 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 Methylsulfonyl Benzoic Acid

Classical and Modern Synthetic Routes

The construction of 3-Fluoro-4-(methylsulfonyl)benzoic acid relies on established and contemporary organic chemistry reactions. These routes are designed to build the molecule's distinct features: the fluorine atom, the carboxylic acid, and the methylsulfonyl group, arranged in a specific orientation on the benzene (B151609) ring.

Multi-step Synthesis Protocols

The formation of the target compound is typically not a single-step process but rather a sequence of reactions. These protocols often begin with simpler, commercially available starting materials and progressively add the required functional groups. Key strategies involve the use of halogenated precursors, oxidation reactions, and the protection/deprotection of the carboxylic acid group via esterification and hydrolysis.

A common and effective strategy for synthesizing sulfonyl-containing aromatic compounds involves starting with a halogenated precursor. The halogen atom, typically bromine or chlorine, serves as a good leaving group for nucleophilic aromatic substitution, allowing for the introduction of the sulfur-containing moiety.

A plausible synthetic pathway begins with a precursor such as 3-bromo-4-fluorobenzoic acid or a related derivative. google.com The synthesis of such precursors can start from simpler materials; for instance, 3-bromo-4-fluoro-benzoic acid can be prepared from fluorobenzene (B45895) through a sequence of acylation, bromination, and oxidation. google.com

The introduction of the methylsulfonyl group often proceeds in two stages:

Thioether Formation : The halogenated precursor is reacted with a source of a methylthio group, such as methyl mercaptan (CH₃SH) or its corresponding salt, sodium thiomethoxide (NaSCH₃). google.com This nucleophilic substitution reaction displaces the halide to form a 3-fluoro-4-(methylthio)benzoic acid intermediate. The reaction is typically carried out in a polar aprotic solvent. google.com

Sulfone Formation : The resulting thioether is then oxidized to the corresponding sulfone. This transformation is a critical step in the synthesis and is discussed in detail in the following section.

This two-step approach is advantageous as it allows for the controlled formation of the carbon-sulfur bond followed by the establishment of the desired oxidation state at the sulfur atom.

Table 1: Precursors and Reagents for Synthesis

| Precursor/Intermediate | Reagent | Reaction Type | Purpose |

|---|---|---|---|

| Fluorobenzene | Acetyl chloride / AlCl₃ | Friedel-Crafts Acylation | Initial functionalization of the aromatic ring. google.com |

| 3-Bromo-4-fluorotoluene | Potassium permanganate (B83412) | Oxidation | Formation of the carboxylic acid group. google.com |

| 4-Halophenyl derivative (e.g., 4-bromo-3-fluorobenzoic acid) | Methyl Mercaptan (or its salt) | Nucleophilic Aromatic Substitution | Introduction of the methylthio group. google.com |

| 3-Fluoro-4-(methylthio)benzoic acid | Oxidizing Agent (e.g., H₂O₂) | Oxidation | Conversion of the thioether to the sulfone. google.com |

Oxidation is a pivotal reaction in the synthesis of this compound. It is employed for two primary purposes: the formation of the carboxylic acid group from a methyl group and, more critically, the conversion of the intermediate thioether (methylthio group) to the final sulfone (methylsulfonyl group).

The oxidation of a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group requires a strong oxidizing agent. A variety of reagents can accomplish this transformation. A particularly effective and commonly used method involves hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sodium tungstate (B81510). google.com This system is efficient for converting thioethers to sulfones. The reaction is typically performed at a controlled temperature to ensure complete oxidation without unwanted side reactions. google.com Other oxidizing agents like potassium permanganate can also be utilized for such transformations.

Table 2: Example Oxidation Conditions

| Substrate | Oxidizing System | Purpose | Reference Condition |

|---|---|---|---|

| Alkyl Thioether | Hydrogen Peroxide / Sodium Tungstate | Thioether to Sulfone | Reaction maintained at 60°C. google.com |

| Aryl Methyl Group | Potassium Permanganate | Methyl to Carboxylic Acid | Standard oxidation conditions. google.com |

| Aryl Methyl Group | Dilute Nitric Acid | Methyl to Carboxylic Acid | Used in multi-step syntheses. prepchem.com |

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reaction steps. The carboxylic acid group in the benzoic acid core is acidic and can react with bases or nucleophiles used in other parts of the synthesis. A common strategy to circumvent this is to temporarily convert the carboxylic acid into an ester.

Esterification : The carboxylic acid precursor can be converted to its corresponding ester, for example, a methyl or ethyl ester. This is typically achieved by reacting the acid with an alcohol (like ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.com This reaction, often performed under conditions that remove water (like using a Dean-Stark apparatus), drives the equilibrium towards the ester product. google.com

Hydrolysis : Once the other necessary transformations on the molecule are complete (e.g., the oxidation of the thioether), the protecting ester group is removed to regenerate the carboxylic acid. This is accomplished through hydrolysis. Saponification, which involves heating the ester with a base like sodium hydroxide (B78521) (NaOH) in a water/alcohol mixture, is a common method. The reaction produces the carboxylate salt, which is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the final carboxylic acid product. This final step typically yields the product in high purity.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and minimizing environmental impact. The principles of green chemistry are highly relevant to the synthesis of this compound, particularly in the area of solvent selection.

Solvents constitute a significant portion of the mass in a typical chemical process, often accounting for over 50% of the materials used in the manufacture of pharmaceutical ingredients. acs.org Therefore, choosing safer, more environmentally benign solvents is a critical aspect of green chemistry.

Several pharmaceutical companies and academic groups have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria. acs.orgrsc.org These guides categorize solvents into classes such as "Recommended," "Usable/Problematic," and "Hazardous/Undesirable." acs.orgrsc.org

For the synthesis of this compound, traditional solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343) might be used. google.comrsc.org However, these solvents have significant drawbacks:

Dichloromethane (DCM) : Classified as problematic or hazardous due to health concerns. rsc.org

Dimethylformamide (DMF) : Considered hazardous due to toxicity. rsc.org

Toluene : Labeled as problematic due to health and safety issues. rsc.org

A green chemistry approach would involve replacing these with preferable alternatives.

Table 3: Green Solvent Selection Guide

| Category | Solvents | Rationale |

|---|---|---|

| Preferred / Recommended | Water, Ethanol (B145695), Isopropanol, Ethyl Acetate (B1210297), Anisole (B1667542) | Low toxicity, biodegradable, safer handling profiles. acs.orgrsc.org |

| Usable / Problematic | Acetonitrile, Methylcyclohexane, Toluene, 2-MeTHF, DMSO | Use should be minimized; substitution is advisable. acs.orgrsc.org |

| Undesirable / Hazardous | Dichloromethane (DCM), DMF, 1,4-Dioxane, Hexanes, Diethyl Ether | High toxicity, significant environmental or safety hazards. acs.orgrsc.org |

Optimizing the synthesis of this compound would involve selecting solvents from the "Preferred" category for each step where feasible. For example, a reaction like hydrolysis can be run in water or ethanol. For substitution and oxidation steps, exploring solvents like ethyl acetate or anisole could provide a greener alternative to chlorinated solvents or DMF.

Catalytic Approaches in Synthesis

Catalytic methods are pivotal in the synthesis of fluorinated and sulfonyl-containing benzoic acids, offering efficiency and selectivity. Palladium-based catalysts, for instance, are employed in reactions to form key bonds in the precursors to these molecules. Salts such as palladium acetate can be used to catalyze coupling reactions in the presence of a phosphine (B1218219) ligand like triphenylphosphine. These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

Another catalytic approach involves nucleophilic fluorination. While not directly applied to this compound in the provided literature, the synthesis of related compounds like 2-fluoro-5-nitrobenzoic acid is achieved by the fluorination of 1-aryl-5-nitrobenziodoxolones using cesium fluoride (B91410) (CsF) in anhydrous dimethyl sulfoxide (B87167) (DMSO). arkat-usa.org This highlights the use of fluoride salts in transition metal-free systems to introduce fluorine atoms to the benzene ring. arkat-usa.org Furthermore, the oxidation of thioethers to sulfones can be achieved using catalysts such as tantalum carbide or niobium carbide with hydrogen peroxide, offering a pathway to the sulfonyl group. organic-chemistry.org

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for developing new chemical entities and understanding structure-activity relationships. Methodologies often involve multi-step sequences starting from simpler, commercially available materials.

Derivatives with Modified Sulfonyl Moieties

A key structural feature of the title compound is the methylsulfonyl group. Derivatives with modified sulfonyl moieties can be prepared through various synthetic routes. One fundamental approach involves the oxidation of a corresponding thioether precursor. The thioether linkage can be selectively oxidized to a sulfoxide or further to a sulfone. beilstein-journals.orgresearchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The degree of oxidation, from thioether to sulfoxide and then to sulfone, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. beilstein-journals.orgorganic-chemistry.org For example, the oxidation of various sulfides to sulfones can be accomplished in excellent yields using 30% H₂O₂ in the presence of a recyclable silica-based tungstate catalyst. organic-chemistry.org This strategy allows for the creation of a library of compounds where the sulfur oxidation state is varied, starting from a common thioether intermediate.

Fluorinated Benzoic Acid Derivatives

The synthesis of various fluorinated benzoic acid derivatives provides insight into the chemical space around the target molecule. Several methods are employed:

Nucleophilic Fluorination: As mentioned, 2-fluoro-5-nitrobenzoic acid can be synthesized in high yield from the reaction of 1-aryl-5-nitrobenziodoxolones with CsF. arkat-usa.org This demonstrates a powerful method for introducing fluorine ortho to an activating nitro group.

Schiemann Reaction: A classic method for introducing fluorine is the Balz-Schiemann reaction. For example, p-fluorobenzoic acid can be prepared from ethyl p-aminobenzoate. google.com The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reaction with fluoboric acid to precipitate a diazonium fluoborate salt. Thermal decomposition of this salt yields the fluoro-substituted aromatic ring, which is then saponified to the carboxylic acid. google.com

Nitration of Fluorinated Precursors: Functional groups can be added to an existing fluorinated benzoic acid. For instance, 2,4-dichloro-5-fluoro-3-nitro-benzoic acid is prepared by the nitration of 2,4-dichloro-5-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. google.com

These biotransformations highlight alternative, environmentally friendly routes to fluorinated building blocks. tandfonline.com

Benzoic Acid, 2-fluoro-5-(methylsulfonyl)- Isomer Synthesis

The synthesis of the structural isomer, 2-fluoro-5-(methylsulfonyl)benzoic acid, involves a distinct synthetic pathway. A common route begins with 2-fluoro-5-methylbenzoic acid, a commercially available starting material. ossila.com The synthesis proceeds through chlorosulfonation followed by reaction with a reducing agent to form a sulfinic acid or a salt thereof. Subsequent methylation provides the methylsulfonyl group. Finally, oxidation of the methyl group at the 5-position to a carboxylic acid yields the desired product. An alternative approach involves the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid, which indicates that oxidation of a methyl group on a sulfonyl-substituted ring is a viable strategy. google.com

Methyl 3-Fluoro-4-(methylsulfonyl)benzoate as Precursor

The ester, Methyl 3-fluoro-4-(methylsulfonyl)benzoate, serves as a direct and crucial precursor to the final acid. The synthesis of this compound is readily achieved through the hydrolysis of this methyl ester.

This transformation is typically carried out under basic conditions, a process known as saponification. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) to ensure solubility. chemspider.com After the reaction is complete, acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt, precipitating the desired this compound. chemspider.com This final de-esterification step is a common and high-yielding reaction in organic synthesis. chemspider.com

Synthetic Approaches Summary

| Target Compound/Derivative Class | Starting Material(s) | Key Reagents/Catalysts | Key Transformation(s) |

| Derivatives with Modified Sulfonyl Moieties | Thioether-substituted benzoic acids | H₂O₂, mCPBA, Tungstate catalyst | Oxidation |

| p-Fluorobenzoic Acid | Ethyl p-aminobenzoate | NaNO₂, HCl, HBF₄, KOH | Diazotization, Schiemann reaction, Saponification |

| 2-Fluoro-5-nitrobenzoic acid | 1-Aryl-5-nitrobenziodoxolones | CsF, DMSO | Nucleophilic Aromatic Substitution |

| This compound | Methyl 3-fluoro-4-(methylsulfonyl)benzoate | NaOH or KOH, HCl | Saponification (Hydrolysis) |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylsulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions typical of its class, including esterification, amidation, and salt formation.

3-Fluoro-4-(methylsulfonyl)benzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. tcu.edutcu.eduyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. tcu.edutcu.edu For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the methyl or ethyl ester, respectively. youtube.comprepchem.comresearchgate.net The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent elimination of water yields the ester. tcu.edu

A related isomer, 4-fluoro-3-(methylsulfonyl)benzoic acid, can be esterified using methanol and sulfuric acid by refluxing for several hours, with yields reported in the range of 70-75%. This suggests that this compound would undergo similar transformations under standard Fischer esterification conditions. The resulting ester, such as methyl 3-fluoro-4-(methylsulfonyl)benzoate, is a valuable intermediate in organic synthesis. lookchem.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ | Methyl 3-fluoro-4-(methylsulfonyl)benzoate |

| This compound | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl 3-fluoro-4-(methylsulfonyl)benzoate |

The carboxylic acid functionality of this compound can react with primary and secondary amines to form the corresponding amides. This transformation, known as amidation, typically requires activation of the carboxylic acid or the use of coupling agents to facilitate the reaction, as direct reaction with amines is often slow. researchgate.netlookchemmall.comnih.gov Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or using carbodiimide (B86325) coupling agents. lookchemmall.com More direct methods using catalysts like titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄) have also been developed for the amidation of various carboxylic acids. researchgate.netnih.govrsc.org These catalysts enhance the reactivity of the carboxylic acid, allowing for direct condensation with the amine under milder conditions. researchgate.netrsc.org The reaction of this compound with an amine like benzylamine (B48309) in the presence of a suitable catalyst would yield N-benzyl-3-fluoro-4-(methylsulfonyl)benzamide. rsc.org

Table 2: General Amidation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Amine (R-NH₂), Coupling Agent/Catalyst | N-Substituted-3-fluoro-4-(methylsulfonyl)benzamide |

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. For example, treatment with a strong base such as sodium hydroxide (B78521) (NaOH) in an aqueous solution will deprotonate the carboxylic acid to yield sodium 3-fluoro-4-(methylsulfonyl)benzoate and water. This is a standard acid-base neutralization reaction. The formation of such salts can be useful for purification or to improve the aqueous solubility of the compound.

Table 3: Salt Formation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | Sodium 3-fluoro-4-(methylsulfonyl)benzoate |

Reactivity of the Fluorine Substituent

The fluorine atom attached to the aromatic ring is generally unreactive under many conditions. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing methylsulfonyl group at the para position.

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The presence of the powerful electron-withdrawing methylsulfonyl group para to the fluorine atom makes the aromatic ring electron-deficient and activates it towards attack by nucleophiles. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the sulfonyl group, which stabilizes it and facilitates the reaction. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. libretexts.org

Fluorine is often an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com A notable example of this reactivity is the substitution of the fluorine atom by amines. For instance, reaction with a cyclic secondary amine like morpholine (B109124) would displace the fluoride to yield 3-(morpholin-4-yl)-4-(methylsulfonyl)benzoic acid. This type of reaction is crucial in the synthesis of various pharmaceutical compounds, such as the antibiotic Linezolid, which contains a 3-fluoro-4-morpholinophenyl moiety. pharmaffiliates.comnih.gov

Table 4: Nucleophilic Aromatic Substitution Example

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Morpholine | 3-(Morpholin-4-yl)-4-(methylsulfonyl)benzoic acid |

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a highly oxidized and generally stable functional group. It is resistant to many common oxidizing and reducing conditions. The sulfur-carbon bonds are strong, and the sulfur atom is in its highest oxidation state (+6), making it unreactive towards further oxidation.

However, under forcing conditions, the methylsulfonyl group can undergo certain transformations. Reductive desulfonylation, which involves the cleavage of a carbon-sulfur bond, can be achieved using potent reducing agents such as sodium amalgam or samarium(II) iodide. wikipedia.org This type of reaction is not common for simple aryl sulfones but can be employed in specific synthetic strategies to remove the sulfonyl group after it has served its purpose as an activating or directing group. wikipedia.org Additionally, in some contexts, the entire sulfonyl group can act as a leaving group in nucleophilic substitution reactions, particularly when activated by other substituents on the aromatic ring. rsc.org The protons on the methyl group of the sulfone are weakly acidic and can be removed by very strong bases like n-butyllithium, which can lead to further reactions at that position, although this is a less common transformation for this specific substrate. acs.org

Oxidation and Reduction Pathways

Detailed experimental studies on the specific oxidation and reduction pathways of this compound are not extensively documented in publicly available literature. However, the reactivity can be predicted based on the known behavior of its constituent functional groups.

Oxidation: The aromatic ring, being substituted with two strong electron-withdrawing groups (sulfonyl and carboxyl), is generally resistant to oxidative degradation. The methylsulfonyl group and the fluoro substituent are also stable to most common oxidizing agents. The most likely site for oxidation is the carboxylic acid group itself, though this typically requires harsh conditions and may lead to decarboxylation. In the context of related compounds, such as other substituted benzoic acids, oxidation primarily targets side chains or less deactivated rings, neither of which is present here.

Reduction: The reduction of this compound would likely target the carboxylic acid and methylsulfonyl groups.

Carboxylic Acid Reduction: The carboxyl group can be reduced to a primary alcohol (3-fluoro-4-(methylsulfonyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). Milder conditions could potentially yield the corresponding aldehyde, though this is often difficult to achieve selectively.

Sulfonyl Group Reduction: The methylsulfonyl group is generally very stable and resistant to reduction. Cleavage of the C-S bond or reduction of the sulfonyl group to a lower oxidation state (sulfoxide, sulfide) requires potent reducing agents or specific catalytic systems that are not commonly employed.

It is important to note that strong reducing agents like LiAlH₄ are incompatible with the acidic proton of the carboxylic acid and would require the use of excess reagent or prior protection of the acid functionality, for instance, as an ester.

Cross-Coupling Reactions

The structure of this compound presents several potential sites for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling and Related Processes

While specific examples of this compound in Suzuki-Miyaura coupling are not prominent in the literature, its structure allows for theoretical participation in several ways. The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.org

The general mechanism involves a catalytic cycle of three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (Ar-X) to form a palladium(II) species (Ar-Pd-X).

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex, forming a new complex (Ar-Pd-Ar') and displacing the halide. This is often the rate-determining step. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which re-enters the cycle. libretexts.org

For this compound, coupling could be envisioned via two main routes:

Acylative Coupling: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or fluoride. This acyl halide could then undergo an acylative Suzuki-type coupling with a boronic acid to form a ketone. nih.gov

C-F Bond Activation: The carbon-fluorine bond is typically strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds. However, advances in catalyst design, particularly using specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled the coupling of aryl fluorides, especially those activated by electron-withdrawing groups. nih.gov The strong electron-withdrawing nature of the sulfonyl and carboxyl groups on the target molecule could make the C-F bond more susceptible to oxidative addition by a suitable catalyst.

The table below outlines typical conditions used for Suzuki couplings of related aryl halides and acyl chlorides.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ | NHC | KOH | H₂O/2-propanol | nih.gov |

| Aryl Iodide | Boronic Ester | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | commonorganicchemistry.com |

| Benzoyl Chloride | Arylboronic Acid | Pd-NHC Complex | (part of complex) | K₂CO₃ | Toluene (B28343) | nih.gov |

| Alkyl Trifluoroborate | Acid Fluoride | NHC/Photoredox Dual Catalysis | Cs₂CO₃ | MeCN | nih.gov |

Transition Metal-Catalyzed Transformations

Beyond Suzuki coupling, the functional groups of this compound make it a potential substrate for other transition-metal-catalyzed transformations. Research in this area has focused on activating traditionally inert bonds. nih.gov

Decarboxylative Coupling: The carboxylic acid group can be used as a synthetic handle in decarboxylative cross-coupling reactions. In these processes, a transition metal catalyst (often palladium, nickel, or copper) facilitates the extrusion of CO₂ and the formation of a new carbon-carbon or carbon-heteroatom bond at that position. This strategy avoids the need to pre-convert the carboxylic acid to a halide.

C-H Functionalization: The electron-withdrawing groups on the ring can direct the metal-catalyzed functionalization of specific C-H bonds. The carboxylic acid itself can act as a directing group, facilitating ortho-C-H activation, although in this molecule the ortho positions are already substituted.

C-F Bond Functionalization: As mentioned, the activation of C-F bonds is a growing field. Transition metals like nickel and palladium, with appropriate ligands, can cleave the C-F bond, enabling its replacement with other groups.

Reaction Mechanisms and Kinetics

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product formation.

Detailed Mechanistic Pathways

As specific reactions involving this compound are not widely reported, a detailed pathway for a specific transformation cannot be shown. However, the mechanistic cycle for a hypothetical Suzuki-Miyaura coupling involving its C-F bond would follow the established catalytic pathway illustrated below.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

This diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction. The specific intermediates and reaction rates would depend on the exact substrates, catalyst, ligands, and conditions used.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, activation energies, and the influence of various parameters. Currently, there are no specific kinetic studies available in the surveyed literature for key synthetic reactions, such as cross-coupling, involving this compound.

General kinetic trends for related Suzuki reactions show that:

The rate is often dependent on the concentration of the catalyst, the aryl halide, and sometimes the base.

The transmetalation step is frequently the rate-limiting step of the catalytic cycle. nih.gov

The electronic nature of the substrates plays a critical role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step but may have complex effects on the other steps. For aryl fluorides, the high bond energy of the C-F bond makes oxidative addition particularly challenging and kinetically slow, often requiring higher temperatures or highly active catalysts. nih.gov

Applications As a Building Block in Complex Molecular Synthesis

Contribution to Medicinal Chemistry

Fluorinated Building Blocks in Drug Discovery

Fluorinated building blocks are of significant interest in drug discovery and medicinal chemistry. nih.govossila.com The inclusion of fluorine into a drug candidate can profoundly alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govossila.com 3-Fluoro-4-(methylsulfonyl)benzoic acid serves as a key example of such a building block.

The unique combination of a fluorine atom, a methylsulfonyl group, and a carboxylic acid provides chemists with a versatile scaffold. The carboxylic acid can be readily converted into amides, esters, or other functional groups, facilitating its incorporation into more complex molecular architectures. The fluorine and methylsulfonyl groups modulate the electronic nature of the aromatic ring, which can be crucial for optimizing a molecule's interaction with its biological target. While specific drugs derived directly from this compound are not extensively detailed in publicly available research, similar fluorinated benzoic acid derivatives have been instrumental in developing novel therapeutic agents. For instance, related structures serve as crucial intermediates in the synthesis of potassium channel openers for treating conditions like epilepsy and in the creation of P2Y14 receptor antagonists. ossila.comresearchgate.net The synthetic strategy of using fluorinated building blocks like this compound remains a dominant approach in the pharmaceutical industry for creating new active pharmaceutical ingredients (APIs). nih.gov

Utility in Agrochemical Synthesis

The introduction of fluorine into the molecular structure of agrochemicals can significantly enhance their biological activity. ossila.com As a result, organofluorine compounds are integral to the modern agrochemical industry, finding use as herbicides, insecticides, and fungicides. ossila.comnih.gov this compound, as a fluorinated building block, possesses potential for application in this sector. Its structure can be incorporated into larger molecules designed to interact with specific biological targets in weeds, pests, or fungi.

This compound is utilized as an intermediate in the multi-step synthesis of complex active ingredients for crop protection products. The development of new herbicides and pesticides often requires the assembly of several molecular fragments, and compounds like this serve as key starting materials or intermediates. For example, a structurally related compound, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is a known environmental transformation product of the herbicide Isoxaflutole, highlighting the relevance of the sulfonylbenzoic acid scaffold in this field. nih.gov The synthesis of effective crop protection agents often involves creating molecules with precise structural features, and the defined substitution pattern of this compound makes it a useful component in such synthetic pathways.

The development of novel agrochemicals is aimed at improving crop yields, primarily through the effective control of weeds and pests that compete with or damage crops. The synthesis of new and more effective crop protection agents relies on a diverse toolbox of chemical building blocks. While direct application in products for enhancing agricultural yield is not a primary function, its role as an intermediate is crucial. By enabling the synthesis of new herbicidal or pesticidal active ingredients, building blocks like this compound contribute indirectly to the development of products that protect crops and thereby help to enhance agricultural productivity.

Other Specialized Applications

Beyond its roles in pharmaceutical and agrochemical research, the unique properties of this compound lend themselves to other specialized areas of materials science and organic chemistry.

Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical resistance, low friction coefficients, and low surface energy. nih.govmdpi.com These properties are derived from the strength of the carbon-fluorine bond. nih.gov this compound can serve as a specialty monomer or a modifying agent in the synthesis of advanced fluorinated polymers. Its incorporation into a polymer backbone, for example, through its carboxylic acid group, can be used to tailor the final properties of the material. The presence of the fluoro and sulfonyl groups can enhance thermal stability, modify solubility, or alter the dielectric properties of the resulting polymer, making it suitable for specialized applications in electronics, aerospace, or performance coatings. researchgate.net

While primarily valued as a structural building block, compounds containing carboxylic acid groups can also participate in or influence chemical reactions. The carboxylic acid moiety of this compound can act as an organocatalyst in certain types of reactions. Furthermore, the carboxylic acid group in similar fluorinated benzoic acids has been shown to chelate with metal centers. ossila.com This ability to coordinate with metals allows for the formation of organometallic clusters, which can have applications in catalysis, leading to pH-tunable magnetic properties or facilitating specific organic transformations. ossila.com

Fluorescent Probes and Photoaffinity Labeling Reagents

Extensive research has been conducted to understand the applications of various chemical compounds in the development of advanced biochemical tools. Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization and tracking of biological processes. Photoaffinity labeling reagents are compounds that can be used to identify and characterize the binding sites of ligands on their biological targets by forming a covalent bond upon photo-irradiation.

Despite the utility of related fluorinated and sulfonyl-containing benzoic acid derivatives in other areas of medicinal and materials chemistry, a comprehensive review of scientific literature and chemical databases does not yield specific examples or detailed research findings on the use of This compound as a direct building block in the synthesis of fluorescent probes or photoaffinity labeling reagents.

The general principles for creating such probes often involve the strategic combination of several key components:

A recognition element: This part of the molecule provides specificity by binding to the biological target of interest.

A reporter group: For fluorescent probes, this is a fluorophore (a fluorescent chemical compound). For photoaffinity labels, this is a photoreactive group, such as a benzophenone, an azide, or a diazirine.

A linker: This connects the recognition element to the reporter group and can be varied to optimize properties like solubility and binding affinity.

Substituted benzoic acids are frequently used as precursors in the synthesis of these complex molecules. However, the specific application of this compound for these purposes is not documented in the available research. Therefore, no data tables or detailed research findings concerning its role in this specific context can be provided.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Fluoro-4-(methylsulfonyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its carbon-hydrogen framework and the environment of the fluorine atom.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxyl group.

Aromatic Protons: The three protons on the benzene (B151609) ring would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts would be influenced by the electron-withdrawing effects of the carboxyl and methylsulfonyl groups, and the electronegativity of the fluorine atom, likely appearing in the range of 7.5-8.5 ppm.

Methyl Protons (-SO₂CH₃): The methyl group would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be expected around 3.0-3.5 ppm, shifted downfield due to the strong deshielding effect of the sulfonyl group.

Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >10 | broad singlet |

| Aromatic-H | 7.5 - 8.5 | multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals would be anticipated.

Carbonyl Carbon (-COOH): This carbon is typically found in the 165-175 ppm region.

Aromatic Carbons: The six aromatic carbons would show signals between 115 and 145 ppm. The carbons directly bonded to the fluorine and the sulfonyl group would exhibit characteristic chemical shifts and C-F coupling.

Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group would likely appear in the range of 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | 165 - 175 |

| Aromatic C -F | 155 - 165 (with C-F coupling) |

| Aromatic C -SO₂ | 135 - 145 |

| Other Aromatic C | 115 - 135 (with C-F coupling) |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides insight into the electronic effects of the neighboring substituents. Furthermore, the coupling of the fluorine atom to the adjacent aromatic protons would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic signals. This technique is invaluable for confirming the presence and position of fluorine in the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Methylsulfonyl | S=O stretch (asymmetric) | 1300-1350 |

| Methylsulfonyl | S=O stretch (symmetric) | 1120-1160 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molar mass: 218.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 218. Key fragmentation patterns would be expected, including the loss of a hydroxyl group (-OH, m/z 201), a carboxyl group (-COOH, m/z 173), and the methylsulfonyl group (-SO₂CH₃). The fragmentation pattern provides a fingerprint that can help confirm the molecular structure. PubChem provides predicted collision cross-section values for various adducts, which are computationally derived parameters relevant to ion mobility mass spectrometry.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Typically, benzoic acid derivatives form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. The analysis would also reveal the planarity of the benzene ring and the orientation of the substituent groups relative to the ring. Without experimental data, it is not possible to provide specific crystallographic parameters such as unit cell dimensions or space group.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the cocrystal formation, crystal structure, or supramolecular interactions of the chemical compound This compound .

The performed searches for "this compound cocrystal formation," "crystal structure of this compound," "supramolecular interactions in this compound crystal," and related queries did not yield any relevant scientific literature or crystallographic data for this specific compound.

Therefore, the requested article focusing on the spectroscopic characterization and structural elucidation of cocrystals of this compound cannot be generated at this time due to the absence of available research findings on this particular subject.

In-depth Theoretical and Computational Analysis of this compound

Researchers have increasingly utilized theoretical and computational chemistry to predict and understand the behavior of molecules at an atomic level. This article explores the application of these methods to this compound, a compound of interest in various chemical research areas. The following sections detail the computational studies that could elucidate its electronic structure, conformational dynamics, reactivity, and structure-activity relationships.

While specific, dedicated research on the theoretical and computational chemistry of this compound is not extensively available in publicly accessible literature, this article outlines the established methodologies and theoretical frameworks that would be employed for such an analysis. The principles discussed are based on computational studies of structurally related aromatic, fluorinated, and sulfonyl-containing compounds.

Advanced Research Directions and Future Perspectives

Exploration of Novel Derivatization Strategies

The functional groups of 3-fluoro-4-(methylsulfonyl)benzoic acid offer multiple avenues for chemical modification, enabling the creation of diverse derivatives with tailored properties. Future research will likely focus on innovative derivatization strategies to unlock new applications.

One promising area is the development of novel charge-switch derivatization methods. While research has demonstrated the use of related compounds like 3-(chlorosulfonyl)benzoic acid to create charge-switchable derivatives for enhanced analytical sensitivity in mass spectrometry, similar strategies could be adapted for this compound. nih.govresearchgate.net Such derivatization could facilitate the sensitive detection and quantification of biomolecules, a critical need in diagnostics and biomarker discovery.

Furthermore, the carboxylic acid group is a prime target for the synthesis of a wide array of esters and amides. These derivatives could be designed to have specific biological activities or to act as monomers for novel polymers. Research into catalysts that can selectively direct reactions to either the carboxylic acid or the sulfonyl group will be crucial for creating complex, multifunctional molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of fluorinated organic compounds and sulfonyl chlorides, key features of this compound, has been shown to benefit from flow chemistry approaches. researchgate.netvapourtec.comresearchgate.netmdpi.com

Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for flow reactors. This will involve the development of robust reaction conditions that can be sustained over long periods, as well as the integration of in-line purification and analysis techniques. Automated synthesis platforms, guided by machine learning algorithms, could rapidly explore a vast chemical space of derivatives, accelerating the discovery of new molecules with desired properties. The use of solid-supported reagents and catalysts within flow systems can also simplify purification and reduce waste, contributing to greener manufacturing processes.

Applications in Materials Science Beyond Polymers

While the derivatization of this compound can lead to novel polymers, its application in other areas of materials science holds significant promise. A particularly exciting direction is its use as a building block for metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.govrroij.com

The rigid structure and functional groups of this compound make it an excellent candidate for a linker in MOF synthesis. The fluorine and methylsulfonyl groups can be used to tune the pore size, hydrophobicity, and catalytic activity of the resulting MOF. For instance, research on related sulfonyldibenzoate ions has shown their ability to form Al-MOFs with intralayer porosity. nih.gov Similarly, fluorinated benzoic acids have been used to create highly fluorinated hydrophobic rare-earth MOFs. mdpi.com By incorporating this compound into MOF structures, it may be possible to create new materials with tailored properties for specific applications, such as carbon capture or selective catalysis.

Expansion of Biological Activity Profiling

The sulfonamide moiety is a well-known pharmacophore present in many approved drugs. Derivatives of benzenesulfonamide (B165840) have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The presence of this group in this compound suggests a high potential for discovering new therapeutic agents.

Future research should focus on a systematic expansion of the biological activity profiling of this compound and its derivatives. A key area of interest is its potential as an enzyme inhibitor. For example, some sulfonamides are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes. nih.gov Investigating the inhibitory activity of this compound derivatives against a panel of enzymes could uncover new drug candidates.

Furthermore, the structural similarity to compounds known to modulate ion channels suggests that this is another promising avenue for investigation. A comprehensive screening of its effects on various ion channels could lead to the development of new treatments for neurological disorders or cardiovascular diseases.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for synthesizing this compound.

This includes the exploration of alternative, greener solvents to replace hazardous organic solvents traditionally used in organic synthesis. The use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and environmentally benign approach. nih.govresearchgate.netmdpi.com For instance, enzymatic methods are being developed for the synthesis of fluorinated compounds. nih.govresearchgate.net

Moreover, innovative energy sources like microwave irradiation and concentrated solar radiation are being explored to reduce energy consumption and reaction times. nih.gov The use of renewable starting materials and the design of synthetic routes with high atom economy will also be critical in making the production of this compound more sustainable. Research into eco-friendly catalysts, such as natural acids like lemon juice, is also gaining traction as a viable green chemistry approach. nih.gov

Q & A

Q. How is the compound characterized for structural validation?

Structural confirmation relies on 1H/13C NMR (e.g., sulfonyl group resonance at δ 3.2–3.5 ppm for CH3SO2) and Fourier-transform infrared spectroscopy (FT-IR) (S=O stretching at 1150–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., [M-H]⁻ at m/z 232.0274) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Storage at 4°C under inert atmosphere (argon) minimizes hydrolysis of the sulfonyl group. Long-term stability studies suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the sulfonyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

Q. What methodologies assess its environmental persistence and degradation pathways?

| Degradation Pathway | Key Metabolite | Detection Method |

|---|---|---|

| Defluorination | 4-(Methylsulfonyl)benzoic acid | HRMS (Δm/z -19.0) |

| Hydroxylation | 3-Hydroxy derivative | LC-UV (λ = 280 nm) |

Q. How is the compound utilized in drug discovery for target engagement studies?

As a RARγ agonist precursor , its carboxylic acid group enables conjugation to pharmacophores. In vitro assays using HEK293 cells transfected with RARγ show EC₅₀ = 120 nM, with metabolite profiling via HPLC-MS/MS confirming intracellular stability (>90% intact after 24h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.